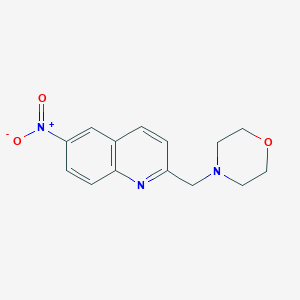
Quinoline, 2-(4-morpholinylmethyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure with a morpholinylmethyl group at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
-
Introduction of the Morpholinylmethyl Group: : The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a morpholine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.
-
Nitration: : The introduction of the nitro group at the 6-position can be achieved through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The nitro group in Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the morpholinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has a wide range of applications in scientific research:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmaceutical compounds, including antimalarial, antibacterial, and anticancer agents.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
-
Materials Science: : It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
-
Biological Research: : The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be compared with other similar compounds such as:
Quinoline, 2-(4-morpholinylmethyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
Quinoline, 6-nitro-: Lacks the morpholinylmethyl group, which may affect its solubility and interaction with biological targets.
Quinoline, 2-(4-piperidinylmethyl)-6-nitro-: Similar structure but with a piperidinylmethyl group instead of a morpholinylmethyl group, which may influence its pharmacokinetic properties.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of quinoline derivatives.
Properties
CAS No. |
832102-00-8 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[(6-nitroquinolin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2 |
InChI Key |
PBEFYZYHKCFHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



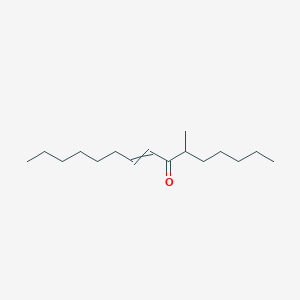

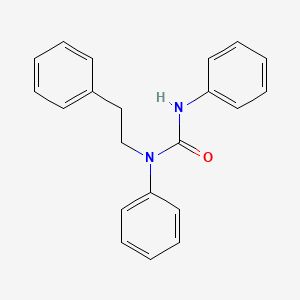
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
phosphanium iodide](/img/structure/B12529374.png)


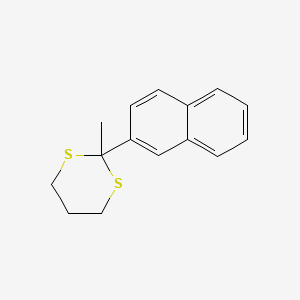
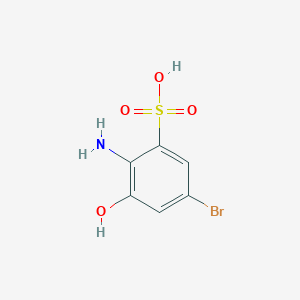
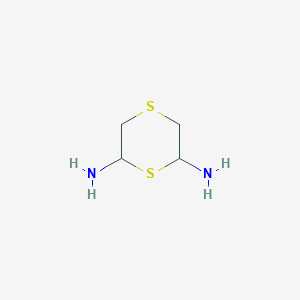
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
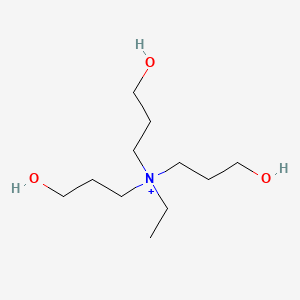
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
